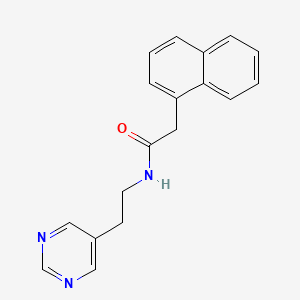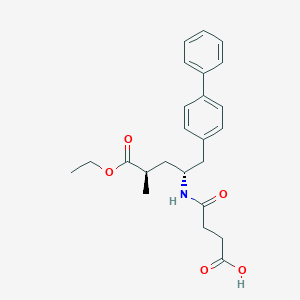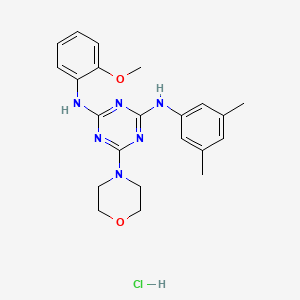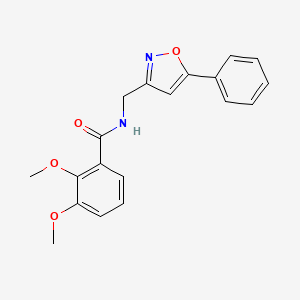
N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide, commonly known as DFP-10825, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It was first synthesized in 2008 and has since gained significant attention in the scientific community due to its potential applications in breast cancer treatment and prevention.
Mecanismo De Acción
DFP-10825 acts as a partial agonist of ERα, which means that it can both activate and inhibit the receptor depending on the tissue and cellular context. It has been shown to inhibit the growth and proliferation of breast cancer cells by blocking the estrogen signaling pathway. This results in the downregulation of genes that are involved in cell cycle progression and the upregulation of genes that promote cell death.
Biochemical and physiological effects:
DFP-10825 has been shown to have several biochemical and physiological effects. It has been shown to decrease the expression of estrogen-responsive genes in breast cancer cells and inhibit the growth and proliferation of these cells. DFP-10825 has also been shown to reduce the size and number of mammary tumors in animal models of breast cancer. In addition, it has been shown to have a positive effect on bone health by increasing bone mineral density.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DFP-10825 in lab experiments is its high binding affinity for ERα, which makes it a potent inhibitor of estrogen signaling. However, one of the limitations of using DFP-10825 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on DFP-10825. One potential application is in the treatment and prevention of breast cancer. Further studies are needed to determine the optimal dosage and administration schedule for DFP-10825, as well as its potential side effects. Another potential application is in the treatment of osteoporosis, as DFP-10825 has been shown to have a positive effect on bone health. Additionally, further studies are needed to investigate the potential use of DFP-10825 in other estrogen-related conditions such as endometriosis and uterine fibroids.
Métodos De Síntesis
DFP-10825 is synthesized through a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2,5-dimethylphenylacetic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 4-fluorophenol to obtain the final product, DFP-10825.
Aplicaciones Científicas De Investigación
DFP-10825 has been the subject of several scientific studies due to its potential applications in breast cancer treatment and prevention. It has been shown to selectively target estrogen receptor alpha (ERα) and inhibit its activity, which is crucial for the growth and proliferation of breast cancer cells. DFP-10825 has also been shown to have a higher binding affinity for ERα compared to other N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide such as tamoxifen and raloxifene.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-4-5-12(2)16(10-11)19-17(20)13(3)21-15-8-6-14(18)7-9-15/h4-10,13H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDWQBVFUYCUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2589775.png)

![5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2589777.png)



![6-isopropyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2589781.png)
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-4-fluoroaniline](/img/structure/B2589782.png)
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2589784.png)

![1-Acetyl-5-bromo-6-({4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)indoline](/img/structure/B2589788.png)
![4-fluoro-N-[2-[3-[(3-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2589791.png)
![3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2589794.png)